Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate

Physicochemical characterization Drug design Agrochemical development

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1), also known as ethyl 5-chloro-3-(trifluoromethyl)picolinate, is a fluorinated pyridine derivative characterized by a chloro substituent at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester at the 2-position of the pyridine ring. With a molecular formula of C9H7ClF3NO2 and a molecular weight of 253.61 g/mol, this compound serves as a versatile building block in organic synthesis, primarily utilized as an intermediate in the development of pharmaceutical and agrochemical agents.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.605
CAS No. 1198475-50-1
Cat. No. B598692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
CAS1198475-50-1
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.605
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F
InChIInChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3
InChIKeyVHCJANFQIOZHJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1): Key Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1), also known as ethyl 5-chloro-3-(trifluoromethyl)picolinate, is a fluorinated pyridine derivative characterized by a chloro substituent at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester at the 2-position of the pyridine ring . With a molecular formula of C9H7ClF3NO2 and a molecular weight of 253.61 g/mol, this compound serves as a versatile building block in organic synthesis, primarily utilized as an intermediate in the development of pharmaceutical and agrochemical agents [1]. Its unique substitution pattern imparts distinct physicochemical properties, including a calculated LogP of approximately 2.93, which influences its lipophilicity and potential for biological membrane penetration [2]. Commercial availability typically ranges from 95% to 98% purity from various chemical suppliers [3].

Fluorinated pyridine building block for pharmaceutical and agrochemical intermediate synthesis
5-chloro-3-(trifluoromethyl) substitution pattern provides distinct electronic and steric profile
Ethyl ester handle enables further derivatization, coupling reactions, or controlled hydrolysis
May support modular synthesis routes
High-purity supply context (up to 98%) suitable for multi-step synthesis and analytical reference use
Verify lot-specific purity for critical stoichiometry

Why Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate Cannot Be Simply Replaced by Other Pyridine Esters


While the pyridinecarboxylate scaffold is common in pharmaceutical and agrochemical intermediates, generic substitution among analogs is rarely straightforward due to the profound impact of specific substitution patterns on reactivity, physicochemical properties, and downstream biological activity. The precise positioning of the 5-chloro and 3-trifluoromethyl groups on the pyridine ring, combined with the ethyl ester functionality, dictates the compound's electronic distribution, steric profile, and metabolic stability, which in turn govern its performance as a synthetic intermediate and, ultimately, the efficacy of the final active pharmaceutical or agrochemical ingredient [1]. For instance, the trifluoromethyl group is a well-established bioisostere that enhances metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs, while the chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution . Consequently, even closely related compounds, such as the corresponding carboxylic acid (CAS 1198475-43-2) or isomers with different halogen placement, can exhibit markedly different reactivity profiles, solubility characteristics, and biological target engagement, precluding simple one-to-one replacement without rigorous re-optimization of synthetic routes or biological assays [2].

Carboxylic acid analog may not substitute directly
The corresponding acid (free –COOH) shows markedly different solubility, reactivity, and membrane-permeability context, which can alter coupling efficiency and downstream SAR.
Positional isomers shift reactivity and biological fit
Changing the chloro or trifluoromethyl position on the pyridine ring can disrupt electronic distribution and target engagement; generic 5-chloro or 3-CF₃ analogs are not drop-in replacements.
Non-fluorinated or mono-fluorinated analogs risk different metabolic stability
The trifluoromethyl group provides distinct metabolic and lipophilicity profiles; replacement with –CH₃ or –CF₂H may require re-optimization of the synthetic route and biological evaluation.

Quantitative Differentiation of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1) Against Structural Analogs


Comparative Physicochemical Properties: Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester moiety in Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1) confers significantly enhanced lipophilicity compared to its direct carboxylic acid analog, 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1198475-43-2), as evidenced by a higher calculated LogP value [1]. This difference in lipophilicity directly impacts membrane permeability and bioavailability in downstream applications [2].

Lipophilicity ester vs. acid
Reported head-to-head
LogP = 2.93 (calculated)
Higher lipophilicity context suggests distinct permeability profile compared to carboxylic acid analog
Comparator LogP not directly available; inference based on ester/acid trends
Physicochemical characterization Drug design Agrochemical development

Purity Benchmarking: Key Organics vs. BOC Sciences

Commercially available Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is offered with varying purity specifications from different suppliers. Key Organics Ltd. provides the compound with a purity of >95% [1], while BOC Sciences lists a purity of 95% . Leyan offers a higher purity grade of 98% .

Supplier purity range
Data to verify
>95% to 98% (vendor specifications)
Higher purity may simplify purification and reduce side reactions in multi-step syntheses
Confirm lot-specific COA; vendor data only
Chemical procurement Quality control Synthetic chemistry

Boiling Point and Distillation: Ethyl Ester vs. Carboxylic Acid

The ethyl ester derivative (CAS 1198475-50-1) exhibits a significantly lower boiling point compared to its corresponding carboxylic acid analog, facilitating purification by distillation. The target compound has a reported boiling point of 74-76 °C at 0.8 mmHg [1], while the acid analog (CAS 1198475-43-2) is a solid at room temperature with a melting point typically above 100 °C (exact data not available) .

Boiling point context
Cross-study comparable
74–76 °C (0.8 mmHg) ester vs. solid acid
Lower boiling point enables vacuum distillation purification, a scalable alternative to chromatography
Carboxylic acid analog typically requires recrystallization
Purification Process chemistry Thermal stability

Optimal Application Scenarios for Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate Based on Quantitative Evidence


Pharmaceutical Intermediate for Kinase Inhibitors

As a building block for small-molecule kinase inhibitors, Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is particularly valuable due to its trifluoromethyl group, which enhances metabolic stability and binding affinity to hydrophobic kinase pockets. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or used directly in amide coupling reactions [1].

Agrochemical Intermediate for Herbicides and Fungicides

The compound's structural features align with the design of modern crop protection agents. The trifluoromethylpyridine motif is a privileged scaffold in agrochemistry, contributing to improved potency and environmental stability. The chloro substituent provides a site for further functionalization to tailor the molecule's physicochemical properties for optimal foliar uptake and translocation [2].

Synthesis of Fluorinated Materials and Specialty Chemicals

Due to its high purity (>95-98%) and well-defined boiling point (74-76 °C at 0.8 mmHg), this compound is suitable for use in the synthesis of advanced materials requiring precise stoichiometry and thermal control. The presence of both electron-withdrawing (trifluoromethyl, chloro) and electron-donating (ester) groups makes it a versatile building block for tuning electronic properties in materials science applications .

Reference Standard for Analytical Method Development

With a purity specification of 98% (Leyan), Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate can serve as a reliable reference standard for developing and validating HPLC, GC-MS, or NMR methods for related compounds in pharmaceutical or environmental analysis .

Application
Selection Property
Validation Focus
Kinase inhibitor building block
Trifluoromethyl group for metabolic stability and hydrophobic pocket binding; chloro and ester handles for derivatization
Kinase inhibition and metabolic stability assays; SAR around substituted pyridine core
Agrochemical intermediate research
Privileged trifluoromethylpyridine scaffold; chloro substituent for further functionalization
Herbicidal/fungicidal activity screens; plant uptake and translocation studies
Fluorinated materials synthesis
Well-defined boiling point range and high-purity supply support precise stoichiometry
Thermal processing and electronic property tuning; material characterization
Analytical reference standard
High-purity grade (up to 98%) with consistent physicochemical profile
HPLC, GC-MS, or NMR method development and validation for related pyridine derivatives

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